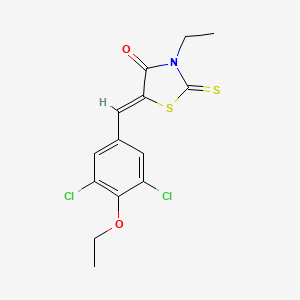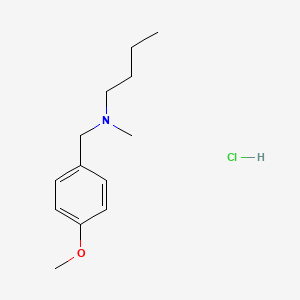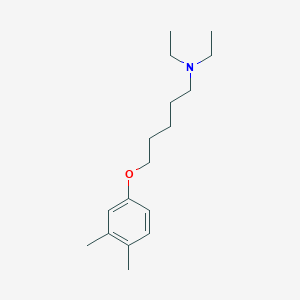![molecular formula C21H22O3 B4917713 1-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4917713.png)
1-[4-(3-methoxyphenoxy)butoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-methoxyphenoxy)butoxy]naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring linked to a butoxy chain that is further connected to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.
Coupling with naphthalene: Finally, the 3-methoxyphenoxybutanol is coupled with naphthalene using a suitable coupling agent such as phosphorus oxychloride (POCl3) or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted phenoxybutoxy naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-methoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(3-hydroxyphenoxy)butoxy]naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[4-(3-ethoxyphenoxy)butoxy]naphthalene: Contains an ethoxy group instead of a methoxy group.
1-[4-(3-methylphenoxy)butoxy]naphthalene: Features a methyl group instead of a methoxy group.
Uniqueness: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-18-10-7-11-19(16-18)23-14-4-5-15-24-21-13-6-9-17-8-2-3-12-20(17)21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAZYMVJJFVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B4917637.png)
![N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4917641.png)
![2,4-Ditert-butyl-6-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B4917652.png)
![[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B4917657.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4917660.png)
![5-(4-morpholinylmethyl)-N-[4-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4917662.png)

![1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4917686.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4917702.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-methoxybenzamide](/img/structure/B4917706.png)

![N'-[(2,4-dimethoxy-3-methylphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4917725.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4917727.png)
